

The Versatile Scaffold: A Technical Guide to 3-Amino-6-bromopyrazine-2-carbonitrile

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Compound of Interest

Compound Name: 3-Amino-6-bromopyrazine-2-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-amino-6-bromopyrazine-2-carbonitrile**, a key heterocyclic building block in modern medicinal chemistry. We will explore its chemical identity, synthesis strategies, and its significant role as a scaffold for developing potent kinase inhibitors, particularly targeting signaling pathways implicated in oncology.

Compound Identification and Synonyms

3-Amino-6-bromopyrazine-2-carbonitrile is a versatile organic compound frequently utilized as a key intermediate in the synthesis of more complex bioactive molecules.^[1] Its structure, featuring a pyrazine ring substituted with amino, bromo, and cyano groups, offers multiple reaction sites for chemical modification.

A comprehensive list of synonyms and identifiers for this compound is provided in the table below, facilitating its identification across various chemical databases and supplier catalogs.

Identifier Type	Value
IUPAC Name	3-amino-6-bromopyrazine-2-carbonitrile[2]
CAS Number	17231-51-5[2][3]
Molecular Formula	C ₅ H ₃ BrN ₄ [3]
Molecular Weight	199.01 g/mol [2][3]
InChIKey	XXCFWGIRIFRPER-FSHFIPFOCQ[3]
MDL Number	MFCD06658300[3]
PubChem CID	11052611
Synonyms	2-amino-5-bromo-3-cyanopyrazine, 3-amino-6-bromo-2-pyrazinecarbonitrile, Pyrazinecarbonitrile, 3-amino-6-bromo-[2]

Synthesis and Derivatization: Experimental Protocols

While a specific, published protocol for the direct synthesis of **3-amino-6-bromopyrazine-2-carbonitrile** is not readily available in the reviewed literature, a plausible *de novo* synthesis can be adapted from the preparation of structurally similar compounds.[4][5] The primary utility of this compound, however, lies in its role as a versatile starting material for further chemical elaboration, most notably through Suzuki-Miyaura cross-coupling reactions.

Proposed De Novo Synthesis of the Pyrazine Core

This protocol is adapted from the synthesis of 3-amino-6-phenylpyrazine-2-carbonitrile and outlines a potential route to the core scaffold through the condensation of diaminomaleonitrile (DAMN) with a suitable glyoxal derivative.

Protocol: Condensation of Diaminomaleonitrile[4]

- Materials: Diaminomaleonitrile (DAMN), Bromoglyoxal (or a suitable precursor), Ethanol, Glacial Acetic Acid.

- Procedure:

- In a round-bottom flask, dissolve diaminomaleonitrile (1.0 eq.) and the bromoglyoxal derivative (1.0 eq.) in ethanol.
- Add a catalytic amount of glacial acetic acid to the mixture.
- Heat the reaction mixture to reflux for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The solid product can be collected by filtration and purified by recrystallization.

Derivatization via Suzuki-Miyaura Cross-Coupling

3-Amino-6-bromopyrazine-2-carbonitrile is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position. This is a common strategy for generating libraries of compounds for structure-activity relationship (SAR) studies.[\[4\]](#)

Protocol: Suzuki-Miyaura Coupling of **3-Amino-6-bromopyrazine-2-carbonitrile**[\[4\]](#)

- Materials: **3-Amino-6-bromopyrazine-2-carbonitrile**, Arylboronic acid, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$), Sodium carbonate (Na_2CO_3), 1,4-Dioxane, Water (degassed), Ethyl acetate, Brine, Anhydrous sodium sulfate (Na_2SO_4).
- Procedure:
 - To a microwave vial, add **3-amino-6-bromopyrazine-2-carbonitrile** (1.0 eq.), the desired arylboronic acid (1.2 eq.), $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.05 eq.), and sodium carbonate (2.0 eq.).
 - Evacuate and backfill the vial with nitrogen gas three times.
 - Add degassed 1,4-dioxane and water (4:1 v/v).

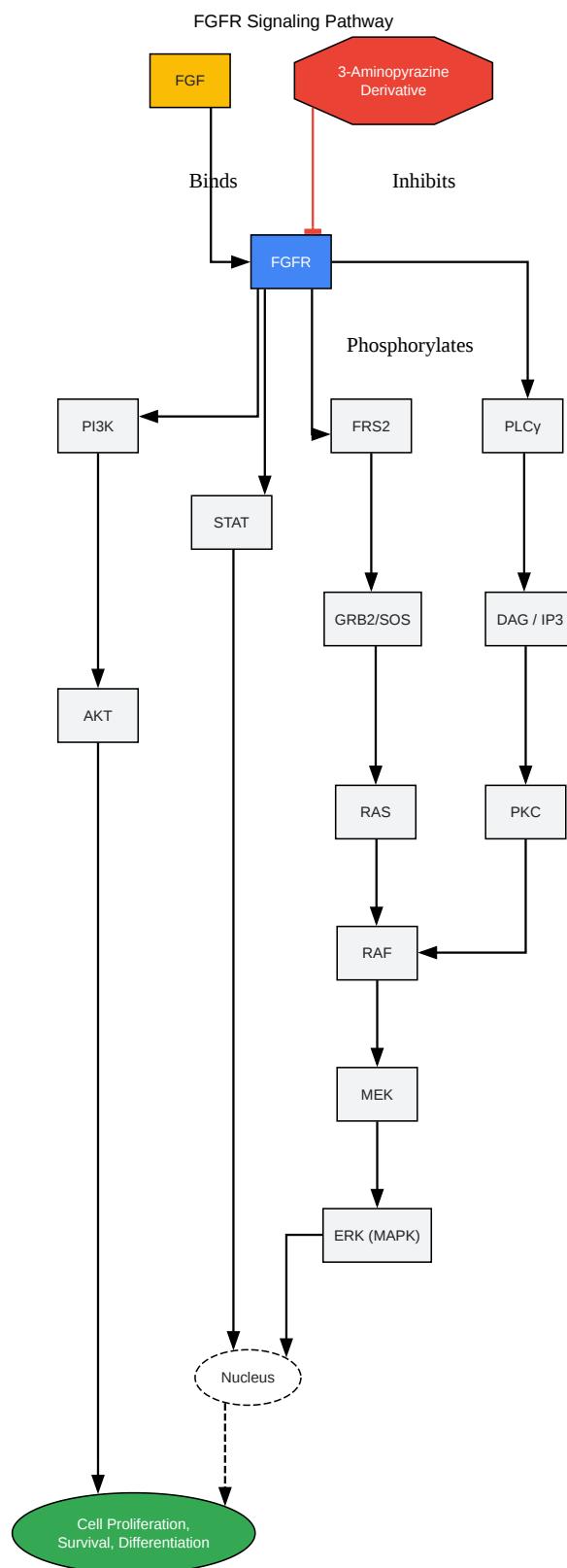
- Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.
- Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

The 3-aminopyrazine-2-carbonitrile scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.^[6] Derivatives have shown significant potential in targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as the Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.^{[6][7]}

Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling

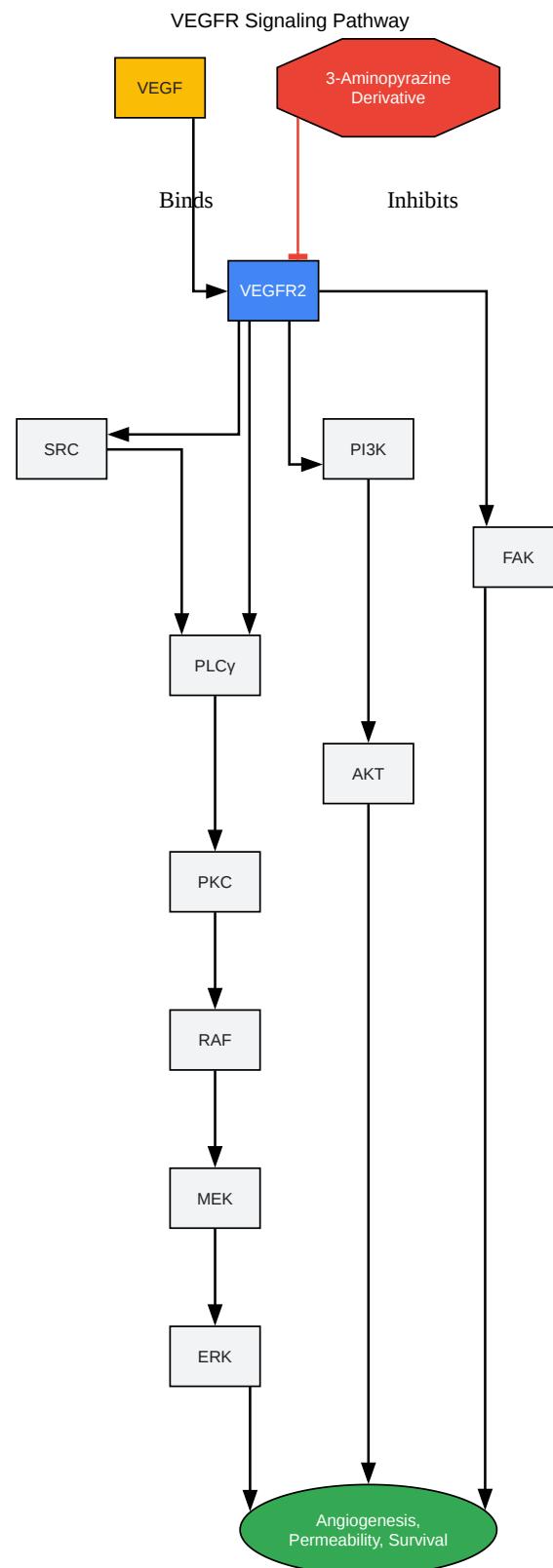
Aberrant FGFR signaling is a known driver in various cancers.^[8] The 3-aminopyrazine core can form crucial hydrogen bonds with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors.^[8]

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FGFR Signaling Pathway and Point of Inhibition

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

The VEGFR signaling cascade is crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.^[9] Inhibiting this pathway can starve tumors of the nutrients they need to grow and metastasize.

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VEGFR Signaling Pathway and Point of Inhibition

Quantitative Data on Biological Activity

Recent studies have highlighted the potential of 3-aminopyrazine derivatives as potent FGFR inhibitors. The following table summarizes the in vitro activity of a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives against various cancer cell lines with FGFR abnormalities. While these are carboxamide derivatives, they share the core 3-aminopyrazine scaffold and provide valuable insights into the potential of this compound class.

Compound	Cell Line	FGFR Abnormality	IC ₅₀ (μM)
18i	NCI-H520	FGFR1 amplification	26.69
SNU-16	FGFR2 amplification	1.88	
KMS-11	FGFR3 translocation	3.02	
SW-780	FGFR3 mutation	2.34	
MDA-MB-453	FGFR4 amplification	12.58	

Data from: Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors.[8]

Conclusion

3-Amino-6-bromopyrazine-2-carbonitrile is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its synthetic tractability, particularly through Suzuki-Miyaura cross-coupling, allows for the creation of diverse chemical libraries. The demonstrated activity of its derivatives as inhibitors of key oncogenic signaling pathways, such as FGFR and VEGFR, underscores its importance for researchers and drug development professionals in the field of oncology and beyond. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

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